N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a tetrazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.
Introduction of the Tetrazole Ring:
Formation of the Sulfanylacetamide Moiety: The final step involves the coupling of the dimethoxyphenyl intermediate with the tetrazole derivative through a sulfanylacetamide linkage, typically using thiol reagents and acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: Shares the dimethoxyphenyl group but differs in the presence of a pyrazole ring instead of a tetrazole ring.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide: Similar structure but with an ethyl linker and a phenyl-substituted tetrazole ring.
N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring and an acetyl group, differing in the substitution pattern and functional groups.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-4-5-9(19-2)10(6-8)20-3/h4-6H,7H2,1-3H3,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMXUUNMSMDRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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